molecular formula C18H22N8 B15117583 6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B15117583
M. Wt: 350.4 g/mol
InChI Key: GGKMYOQSUIZCFV-UHFFFAOYSA-N
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Description

6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine core, which is a fundamental component of many biologically significant molecules, including DNA and RNA. The presence of a piperazine ring and a cyclopropyl group further enhances its chemical versatility and potential for biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the piperazine and pyrimidine moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain kinases, leading to the disruption of signaling pathways crucial for cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
  • 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

Uniqueness

What sets 6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine apart is its unique combination of a purine core with a piperazine and cyclopropyl group. This structure provides a distinct set of chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22N8

Molecular Weight

350.4 g/mol

IUPAC Name

6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine

InChI

InChI=1S/C18H22N8/c1-12-9-14(23-16(22-12)13-3-4-13)25-5-7-26(8-6-25)18-15-17(19-10-20-18)24(2)11-21-15/h9-11,13H,3-8H2,1-2H3

InChI Key

GGKMYOQSUIZCFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4N=CN5C

Origin of Product

United States

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